Alvelestat is a selective, orally active inhibitor of neutrophil elastase (NE). [, , , ] Neutrophil elastase is an enzyme implicated in the inflammatory response and tissue damage associated with various diseases. [, , ] Alvelestat's primary role in scientific research is to investigate its potential as a therapeutic agent for diseases where excessive or dysregulated NE activity is implicated in the disease pathogenesis. [, , , ]
The synthesis of Alvelestat involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of key intermediates through reactions like acylation or amidation. For instance, the synthesis may utilize thionyl chloride to convert carboxylic acids into acyl chlorides, which are then reacted with sulfonic anilines to yield the desired amide products .
In a specific synthesis pathway, the reaction of sulfonic aniline with acyl chlorides derived from carboxylic acids under controlled conditions results in high yields of functionalized amides. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structures of synthesized compounds .
Alvelestat's molecular structure features a sulfonamide group that contributes to its biological activity. The specific arrangement of atoms within the molecule allows it to selectively bind to neutrophil elastase, inhibiting its function. The molecular formula for Alvelestat is CHNOS, and its structural data can be elucidated using techniques such as X-ray crystallography or advanced NMR methods .
Alvelestat undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:
These reactions are critical for both the synthesis of Alvelestat and its pharmacokinetic behavior within biological systems .
Alvelestat acts by selectively inhibiting neutrophil elastase, an enzyme that breaks down elastin in connective tissues. By binding to the active site of the enzyme, Alvelestat prevents elastase from cleaving elastin fibers, thereby reducing tissue damage associated with inflammatory processes. This mechanism is particularly relevant in diseases characterized by excessive neutrophil activity and subsequent tissue remodeling, such as chronic obstructive pulmonary disease and fibrosis .
Alvelestat exhibits several notable physical and chemical properties:
These properties influence both its formulation for clinical use and its behavior within biological systems .
Alvelestat is primarily being explored for its therapeutic potential in treating:
Clinical trials have demonstrated promising results regarding Alvelestat's ability to reduce biomarkers associated with lung fibrosis and improve clinical outcomes in patients suffering from these conditions .
Alvelestat (chemical name: N-[(5-methanesulfonylpyridin-2-yl)methyl]-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide) is a small organic molecule with the empirical formula C₂₅H₂₂F₃N₅O₄S and a molecular weight of 545.54 g/mol [1] . Its structure features a trifluoromethylphenyl group linked to a dihydropyridinone core, a methylpyrazole moiety, and a methanesulfonylpyridine carboxamide chain. Key structural elements include:
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C
, and its InChIKey is QNQZWEGMKJBHEM-UHFFFAOYSA-N
[1] . Table 1: Molecular Identity of Alvelestat
Property | Value |
---|---|
IUPAC Name | 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
CAS Number | 848141-11-7 |
Molecular Formula | C₂₅H₂₂F₃N₅O₄S |
Molecular Weight | 545.54 g/mol |
UNII | 6Y5629322X |
Alvelestat exhibits poor aqueous solubility (<0.00275 mg/mL in water) but demonstrates good solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) [3] . Its stability is influenced by the hydrolytically stable trifluoromethyl group and sulfone moiety, which resist enzymatic degradation. The compound’s selectivity is partly attributed to its zwitterionic nature near physiological pH, optimizing interactions with the neutrophil elastase (NE) active site. LogP values (predicted ~1.27–2.82) indicate moderate lipophilicity, facilitating membrane permeability while avoiding excessive tissue accumulation [1] .
Alvelestat acts as a competitive, reversible inhibitor of human neutrophil elastase (NE), a serine protease (EC 3.4.21.37) encoded by the ELANE gene [1] [5] [8]. NE catalyzes the degradation of elastin, collagen, and other extracellular matrix proteins and modulates immune responses via cytokine processing (e.g., IL-1β, IL-8) and neutrophil extracellular trap (NET) formation [8]. In alpha-1 antitrypsin deficiency (AATD), unopposed NE activity causes progressive lung tissue destruction. Alvelestat binds directly to NE’s catalytic site (Ser195-His57-Asp102 triad), blocking substrate access and preserving lung integrity [5] [8]. Clinical studies (e.g., the ASTRAEUS trial) confirm alvelestat reduces elastin degradation biomarkers like desmosine by >10% (p<0.05) [4] [5].
Alvelestat exhibits sub-nanomolar affinity for NE, with a reported inhibition constant (Kᵢ) of 9.4 nM and half-maximal inhibitory concentration (IC₅₀) of 12 nM in cell-free assays [3] [8]. Kinetic studies reveal rapid association/dissociation kinetics consistent with target engagement without irreversible modification. In whole-blood assays, alvelestat achieves >90% suppression of NE activity at 240 mg twice daily (p<0.001 vs. placebo) [4] [5]. The compound’s binding mode involves:
Table 2: Inhibition Kinetics of Alvelestat Against Neutrophil Elastase
Parameter | Value | Conditions |
---|---|---|
Kᵢ | 9.4 nM | Cell-free assay |
IC₅₀ | 12 nM | Cell-free assay |
Selectivity Ratio* | >600-fold | vs. other serine proteases |
NE Inhibition | >90% | Human whole blood (240 mg) |
*Selectivity over cathepsin G, proteinase 3, and thrombin [3] [8].
Alvelestat demonstrates >600-fold selectivity for NE over related serine proteases, including cathepsin G (CatG), proteinase 3 (PR3), thrombin, trypsin, and chymotrypsin [3] [8]. This specificity arises from its optimized interactions with NE’s shallow S2 subsite and narrow S1’ pocket, which are structurally distinct in other proteases [8]. Key selectivity data:
Table 3: Selectivity Profile of Alvelestat
Enzyme | Fold Selectivity (vs. NE) | Biological Relevance |
---|---|---|
Cathepsin G | >600 | Myeloid cell activation |
Proteinase 3 | >600 | NETosis, autoantigen processing |
Thrombin | >1,000 | Coagulation cascade |
Trypsin | >800 | Pancreatic/digestive protease |
Alvelestat is orally bioavailable and achieves therapeutic plasma concentrations within 2–4 hours post-administration [3] [5]. In preclinical models, oral dosing (10–100 mg/kg) demonstrates dose-dependent lung distribution and inhibition of NE activity. Key pharmacokinetic (PK) characteristics include:
All compound names mentioned: Alvelestat, AZD-9668, AZD9668, MPH-966.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0